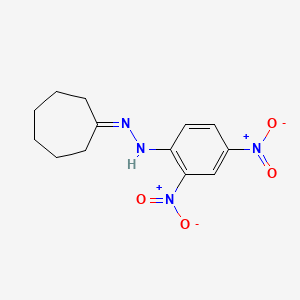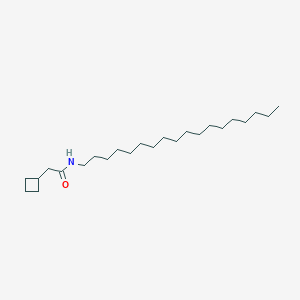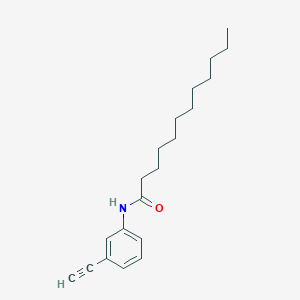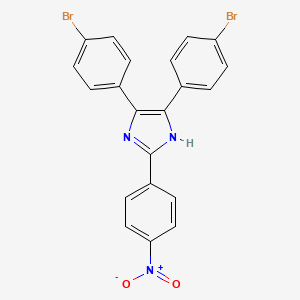
Cycloheptanone (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanone (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C13H16N4O4. It is a derivative of cycloheptanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in organic chemistry for the identification and characterization of carbonyl compounds due to its ability to form crystalline derivatives with distinct melting points .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:
Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2O
The product is then purified by recrystallization .
Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydrazone to form corresponding oximes or other derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone back to the parent carbonyl compound.
Substitution: Under acidic or basic conditions, the hydrazone can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cycloheptanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of carbonyl compounds.
Biology: Employed in biochemical assays to detect and quantify carbonyl-containing biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Cyclopentanone (2,4-dinitrophenyl)hydrazone
- 2-Heptanone (2,4-dinitrophenyl)hydrazone
Comparison: Cycloheptanone (2,4-dinitrophenyl)hydrazone is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and the stability of its derivatives, making it a valuable compound for specific applications in organic synthesis and analytical chemistry .
Eigenschaften
CAS-Nummer |
3349-73-3 |
|---|---|
Molekularformel |
C13H16N4O4 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
N-(cycloheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |
InChI-Schlüssel |
XRCNVUBUAKTTPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11559712.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)

![2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11559723.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11559742.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559761.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)

